molecular formula C12H14N2OS2 B6604173 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol CAS No. 307512-31-8

2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol

Cat. No. B6604173
CAS RN: 307512-31-8
M. Wt: 266.4 g/mol
InChI Key: GDBKFJGQLLGJFY-UHFFFAOYSA-N
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Description

The compound “2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol” is a sulfur-containing organic compound. It has a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also has a sulfanyl group (-SH) and an ethanol group (-CH2CH2OH) attached to it .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex due to the presence of the bicyclic core and multiple functional groups. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfanyl and ethanol groups, as well as the electron-rich nature of the thiophene ring. It could potentially undergo a variety of chemical reactions, including but not limited to, substitution reactions at the sulfur atom, or reactions at the ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanol group could enhance its solubility in polar solvents. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific context (such as the compound’s use in a biological or chemical process), it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-7-13-11(16-6-5-15)10-8-3-2-4-9(8)17-12(10)14-7/h15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKFJGQLLGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130035
Record name 2-[(6,7-Dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol

CAS RN

307512-31-8
Record name 2-[(6,7-Dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307512-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6,7-Dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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